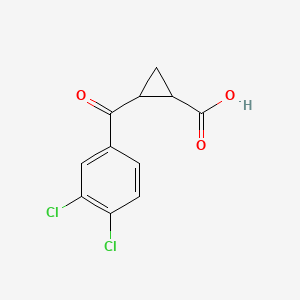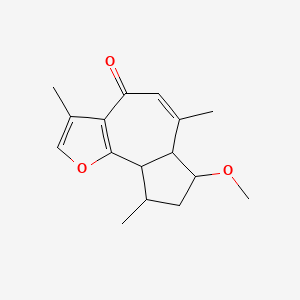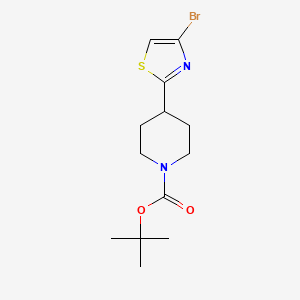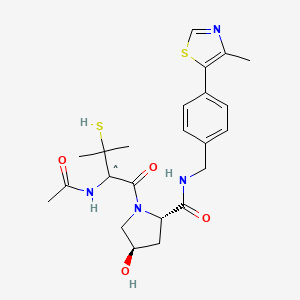![molecular formula C12H16N5O13P3 B12302048 [[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Remdesivir triphosphate is the active metabolite of remdesivir, a nucleoside analog used to treat RNA virus infections, including COVID-19. Remdesivir was initially developed for the treatment of Ebola virus but gained prominence during the COVID-19 pandemic due to its broad-spectrum antiviral activity . The compound works by inhibiting the RNA-dependent RNA polymerase enzyme, which is crucial for viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of remdesivir triphosphate involves multiple steps, starting from the precursor remdesivir. The process includes the formation of a nucleoside monophosphate intermediate, which is then phosphorylated to produce the triphosphate form . Key reagents used in these reactions include phosphoramidites and nucleoside-phosphate kinases .
Industrial Production Methods: Industrial production of remdesivir triphosphate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Remdesivir triphosphate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides .
Major Products: The major products formed from these reactions are typically modified nucleoside analogs, which retain antiviral activity .
Scientific Research Applications
Remdesivir triphosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with enzymes.
Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: Integral in the treatment of COVID-19 and other RNA virus infections.
Industry: Used in the pharmaceutical industry for the production of antiviral drugs.
Mechanism of Action
Remdesivir triphosphate acts by mimicking adenosine triphosphate, the natural substrate for RNA synthesis. It is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase enzyme, leading to premature termination of RNA synthesis . This mechanism effectively halts viral replication, making it a potent antiviral agent .
Comparison with Similar Compounds
Favipiravir: Another nucleoside analog used to treat RNA virus infections.
Molnupiravir: A nucleoside analog with a similar mechanism of action.
Uniqueness: Remdesivir triphosphate is unique due to its broad-spectrum antiviral activity and its ability to inhibit a wide range of RNA viruses, including coronaviruses, filoviruses, and paramyxoviruses . Its efficacy in treating COVID-19 has been particularly noteworthy .
Properties
Molecular Formula |
C12H16N5O13P3 |
|---|---|
Molecular Weight |
531.20 g/mol |
IUPAC Name |
[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22) |
InChI Key |
DFVPCNAMNAPBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


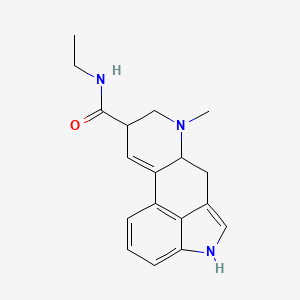





![5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B12301991.png)
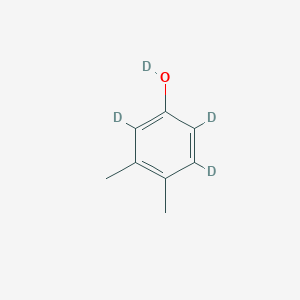
![N-[(2-Methylphenyl)methyl]-adenosine](/img/structure/B12302013.png)
